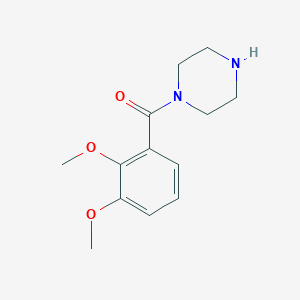
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a propylsulfanyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Propylsulfanyl Group: This step may involve nucleophilic substitution reactions where a propylsulfanyl group is introduced to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified sulfanyl derivatives.
Substitution Products: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: The compound’s stereochemistry makes it useful for studying stereochemical effects in reactions.
Biology and Medicine
Pharmacological Research: Potential use in the development of new drugs due to its unique structure.
Biochemical Studies: Used to study the interactions of sulfanyl and hydroxyl groups in biological systems.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfanyl and hydroxyl groups could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
(1S,3s)-3-(ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group.
Uniqueness
Larger Alkyl Group: The propylsulfanyl group provides different steric and electronic properties compared to methyl or ethyl analogs.
Potential for Unique Interactions: The larger alkyl group might result in unique interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C7H14OS |
|---|---|
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
3-propylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3 |
Clave InChI |
DTRBHFLOKBXNOV-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


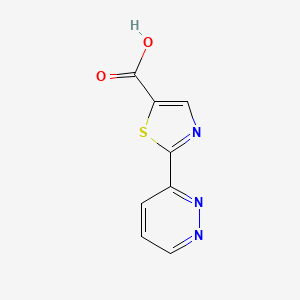
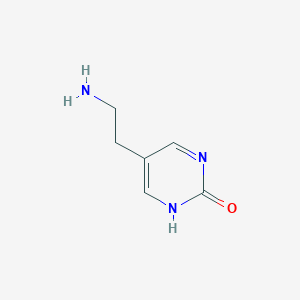
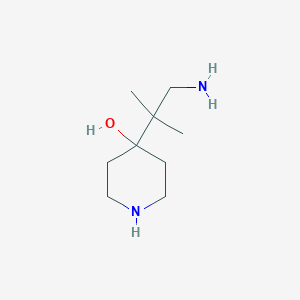

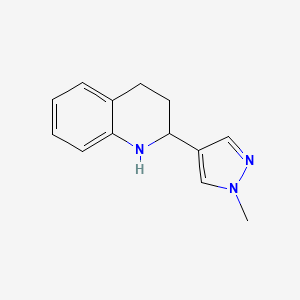
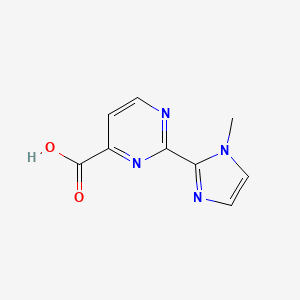
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
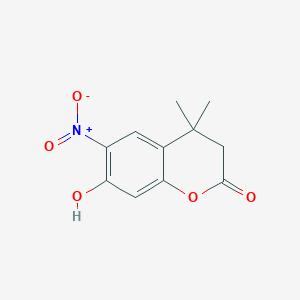
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
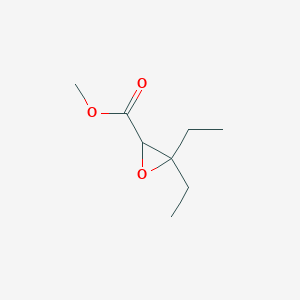
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
